(1-BENZYL-1H-INDOL-3-YL)(1-PYRROLIDINYL)METHANETHIONE
Overview
Description
(1-Benzyl-1H-indol-3-yl)(1-pyrrolidinyl)methanethione is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system fused with a pyrrolidine ring and a methanethione group, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-indol-3-yl)(1-pyrrolidinyl)methanethione typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, where the indole derivative is treated with benzyl chloride in the presence of a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Methanethione Group: The methanethione group can be introduced by reacting the intermediate compound with a thiocarbonyl reagent such as carbon disulfide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the methanethione group, converting it to a methylene group.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced methylene derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(1-Benzyl-1H-indol-3-yl)(1-pyrrolidinyl)methanethione has various scientific research applications:
Mechanism of Action
The mechanism of action of (1-Benzyl-1H-indol-3-yl)(1-pyrrolidinyl)methanethione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-hydroxy-1H-indazole: Similar in structure but contains a hydroxy group instead of a methanethione group.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.
Uniqueness
(1-Benzyl-1H-indol-3-yl)(1-pyrrolidinyl)methanethione is unique due to its specific combination of an indole ring, a pyrrolidine ring, and a methanethione group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(1-benzylindol-3-yl)-pyrrolidin-1-ylmethanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c23-20(21-12-6-7-13-21)18-15-22(14-16-8-2-1-3-9-16)19-11-5-4-10-17(18)19/h1-5,8-11,15H,6-7,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLGKHVQISRMSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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